s-Triazine, 2-amino-4-(chloromethyl)-6-(4-phenyl-1-piperazinyl)-
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Overview
Description
AF53 is an alpha-L-arabinofuranosidase from Trichoderma reesei containing a noncatalytic xylan-binding domain.
Scientific Research Applications
Antimicrobial and Antituberculosis Activity
s-Triazine derivatives, specifically those incorporating piperazine and piperidine motifs, have been synthesized and evaluated for their antimicrobial and antituberculosis activities. Patel et al. (2011) and Patel et al. (2012) conducted studies demonstrating that these compounds exhibited significant inhibition against various bacterial strains, including Mycobacterium tuberculosis, with some compounds showing comparable potency to standard drugs like ethambutol and pyrazinamide (Patel, Kumari, Rajani, & Chikhalia, 2011) (Patel, Kumari, Rajani, & Chikhalia, 2012).
Synthesis and Structural Elucidation
Zhang Li-hu (2014) synthesized various 1,3,5-triazine derivatives, showcasing their structural diversity and potential for various applications. The structures were confirmed using NMR and IR spectroscopy, highlighting the versatility of s-triazine in chemical synthesis (Zhang, 2014).
Anticancer Activity
Several studies have reported the synthesis of s-triazine derivatives with potential anticancer activities. Yurttaş et al. (2014) investigated 1,2,4-triazine derivatives for their antiproliferative effects on breast cancer cells, identifying compounds with promising activity (Yurttaş, Demirayak, Ilgın, & Atlı, 2014). Similarly, Pomarnacka et al. (2004) synthesized novel 2-amino-4-(4-phenylpiperazino)-1,3,5-triazine derivatives, demonstrating cytotoxic activity against human tumor cell lines (Pomarnacka, Bednarski, Grunert, & Reszka, 2004).
Chiral Separation in Chemistry
Bhushan and Agarwal (2011) developed chiral derivatizing reagents based on cyanuric chloride, used for the separation of protein and non-protein amino acids. This underscores the role of s-triazine derivatives in advanced analytical techniques (Bhushan & Agarwal, 2011).
Molecular Structure and Pharmacological Evaluation
Various s-triazine derivatives have been synthesized and their molecular structures investigated for different pharmacological applications. The research by Shawish et al. (2021) exemplifies the use of X-ray crystallography and DFT calculations in understanding the molecular structure of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties (Shawish, Soliman, Haukka, Dalbahi, Barakat, & El‐Faham, 2021).
properties
CAS RN |
21868-40-6 |
---|---|
Product Name |
s-Triazine, 2-amino-4-(chloromethyl)-6-(4-phenyl-1-piperazinyl)- |
Molecular Formula |
C14H17ClN6 |
Molecular Weight |
304.78 g/mol |
IUPAC Name |
4-(chloromethyl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C14H17ClN6/c15-10-12-17-13(16)19-14(18-12)21-8-6-20(7-9-21)11-4-2-1-3-5-11/h1-5H,6-10H2,(H2,16,17,18,19) |
InChI Key |
ZTXSLFCZKMDZQI-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC(=NC(=N3)N)CCl |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC(=NC(=N3)N)CCl |
Appearance |
Solid powder |
Other CAS RN |
21868-40-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AF53; AF-53; AF 53 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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